Compound Description: Acalabrutinib is a second-generation, selective, covalent BTKi. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM) [].
Relevance: Similar to ibrutinib, acalabrutinib acts by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway, thereby disrupting the growth and survival of malignant B cells []. These two compounds share the same primary mechanism of action and are grouped in the same therapeutic class.
Zanubrutinib
Compound Description: Zanubrutinib is another second-generation, selective, covalent BTKi. It has demonstrated efficacy and a favorable safety profile in clinical trials for various B-cell malignancies, including CLL and MCL [, , ].
Relevance: Like ibrutinib, zanubrutinib irreversibly inhibits BTK, leading to the disruption of B-cell receptor signaling [, , ]. Both are classified as BTKis and share the same therapeutic target.
Venetoclax
Compound Description: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death) in malignant B cells. It has been successfully combined with ibrutinib, particularly in the first-line treatment of CLL, demonstrating high response rates and promising survival outcomes [, , , , ].
Obinutuzumab
Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody. It is often combined with ibrutinib and/or venetoclax in the treatment of CLL, particularly in patients with high-risk features such as del(17p) and/or TP53 mutations [, , ].
Rituximab
Compound Description: Rituximab is a chimeric monoclonal antibody targeting the CD20 antigen on B cells. It has been combined with ibrutinib in both treatment-naïve and relapsed/refractory settings for various B-cell malignancies, including CLL and MCL [, , ].
Bendamustine
Compound Description: Bendamustine is an alkylating agent that interferes with DNA replication and repair, leading to cell death. It is often combined with rituximab (BR) and has been compared with ibrutinib as a treatment option for various B-cell malignancies, including CLL and WM [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.